molecular formula C24H14N4OS2 B289917 9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B289917
M. Wt: 438.5 g/mol
InChI Key: FJZUIXZJNXGWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidine derivatives. It has been studied extensively due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory activity by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one have been studied in vitro and in vivo. It has been found to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of certain cytokines. In addition, it has been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its potential as an anticancer agent. It has been found to have potent antitumor activity and has been studied as a potential chemotherapy drug. Another advantage is its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. However, one limitation is the limited understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for the study of 9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action and to optimize its use as a therapeutic agent. Another direction is to study its potential as a treatment for other diseases, such as autoimmune diseases and infectious diseases. Additionally, future studies could focus on developing more efficient synthesis methods for this compound and on exploring its potential as a diagnostic tool for cancer and other diseases.

Synthesis Methods

The synthesis of 9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves a multi-step process. The first step involves the condensation of 2-aminothiophene-3-carboxylic acid with 2-bromo pyridine to form 2-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one. The second step involves the reaction of this intermediate with 4-chloro-7-nitrobenzofurazan to form 3-(2-pyridinyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one. Finally, the compound is subjected to palladium-catalyzed coupling with phenyl boronic acid to form 9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one.

Scientific Research Applications

9-phenyl-3-(2-pyridinyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one has been studied for its potential applications in scientific research. It has been found to have antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

Molecular Formula

C24H14N4OS2

Molecular Weight

438.5 g/mol

IUPAC Name

13-phenyl-5-pyridin-2-yl-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C24H14N4OS2/c29-24-22-21(26-14-28(24)19-10-4-5-11-25-19)20-16(15-7-2-1-3-8-15)13-17(27-23(20)31-22)18-9-6-12-30-18/h1-14H

InChI Key

FJZUIXZJNXGWPK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C(=O)N(C=N4)C5=CC=CC=N5)C6=CC=CS6

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C(=O)N(C=N4)C5=CC=CC=N5)C6=CC=CS6

Origin of Product

United States

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